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The following table consolidates quantitative data on the potency and selectivity of various inhibitors,

including RAF265.

Inhibitor Primary Targets
VEGFR2
Inhibition
(IC50)

Key Preclinical/Clinical Findings

RAF265 BRAF (mutant &

wild-type),
VEGFR2, c-RAF [1]

[2]

~30 nM

(biochemical)
[2]

• 41% tumor growth reduction in patient-

derived melanoma models [1]. • 71% of
responders were BRAF wild-type [1]. •

Inhibits osteoclast formation & resorption [3].

Rivoceranib
(Apatinib)

VEGFR2, c-KIT, c-

SRC [4]

16 nM

(biochemical)
[4]

• High biochemical selectivity for VEGFR2 in

a 270-kinase panel [4]. • Approved in China
for gastric cancer [4].

Sorafenib VEGFR2/3,
PDGFRβ, c-Kit,

BRAF [5]

Information
missing

• FDA-approved for renal cell &
hepatocellular carcinoma [5]. • Type II kinase

inhibitor [5].

Sunitinib VEGFR1/2,

PDGFRβ, FLT3 [5]

Information

missing

• FDA-approved for renal cell carcinoma &

GIST [5]. • Type I kinase inhibitor [5].
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Inhibitor Primary Targets
VEGFR2
Inhibition
(IC50)

Key Preclinical/Clinical Findings

Axitinib VEGFR1/2, c-Kit [5] Information
missing

• FDA-approved for renal cell carcinoma [5].
• Type I kinase inhibitor [5].

Lenvatinib VEGFR1/2/3,
PDGFRα, FGFR,

RET [5] [4]

Information
missing

• FDA-approved for thyroid cancer & others
[5]. • Type II kinase inhibitor [5].

Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key studies on RAF265 and comparative

agents are crucial.

Kinase Activity Profiling: A 2023 study compared the investigational drug rivoceranib against 10
FDA-approved VEGFR2 inhibitors [4]. The biochemical kinase assay measured the concentration

required to inhibit 50% of VEGFR2 kinase activity (IC50). Rivoceranib's selectivity was further
assessed by testing its residual activity against a panel of 270 human kinases, demonstrating high

specificity for VEGFR2 [4].
Preclinical Tumor Response Modeling: A 2012 study evaluated RAF265's efficacy using

orthotopic implants of patient-derived melanoma tumors in nude mice [1].
Methodology: Tumors from 34 patients were implanted into mice. Once established, mice were

treated with RAF265 (40 mg/kg, daily) for 30 days. Tumor growth, gene mutation status (via
SNaPshot genotyping and direct sequencing), and gene expression profiles (via microarray)

were analyzed [1].
Key Findings: The study revealed that response to RAF265 was associated with reduced

proliferation markers (Ki-67, cyclin D1) and induction of apoptosis, but did not consistently
correlate with a reduction in phosphorylated ERK1/2 [1].

Metabolic Response Imaging: A 2011 study used small animal FDG-PET imaging and DNA
microarray analysis to assess RAF265's early effects [6].

Methodology: A375M melanoma xenograft-bearing mice were treated with RAF265. Tumor
glucose metabolism was monitored via FDG uptake, while microarray analysis evaluated

changes in gene expression pathways [6].
Key Findings: RAF265 significantly inhibited FDG accumulation in tumors within one day,

indicating rapid suppression of glucose metabolism. Gene expression analysis confirmed
downregulation of pathways related to glucose and thymidine metabolism [6].
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In Vitro Functional Assays: A 2013 study investigated RAF265's effects on osteoclasts [3].

Methodology: Human peripheral blood mononuclear cells (PBMCs) were stimulated with
RANKL and M-CSF to form osteoclasts, which were then treated with RAF265. Osteoclast

formation was counted, and resorption activity was measured on calcium-coated plates.
Molecular analysis was performed via immunoblotting and real-time RT-PCR [3].

Key Findings: RAF265 inhibited osteoclast formation (IC50 ~160 nM) and resorption (IC50
~20 nM) by downregulating key genes like cathepsin K and NFATc1 [3].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the primary signaling pathway targeted by RAF265 and a generalized

workflow for the preclinical experiments cited.
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Diagram 1: Key signaling pathways targeted by RAF265. RAF265 dually inhibits VEGFR2-driven

angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].
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Diagram 2: Preclinical workflow for evaluating RAF265. This workflow outlines the key steps used in

patient-derived xenograft studies to assess the drug's efficacy and mechanism of action [1].

Key Insights for Researchers

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s730364?utm_src=pdf-body-img
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050869/
https://www.sciencedirect.com/topics/medicine-and-dentistry/chir-265
https://www.smolecule.com/products/s730364?utm_src=pdf-body-img
https://www.smolecule.com/products/s730364?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3724517/
https://www.smolecule.com/products/s730364?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


RAF265's Dual Mechanism: Unlike more selective VEGFR2 inhibitors, RAF265's activity stems from

simultaneously targeting the oncogenic BRAF/MEK/ERK pathway and VEGFR2-mediated
angiogenesis [1] [2].

Response in BRAF Wild-Type Tumors: A significant finding from preclinical studies is that RAF265's
antitumor activity was not confined to BRAF-mutant melanomas, with a majority of responders being

BRAF wild-type [1]. This suggests its therapeutic potential may extend beyond typical BRAF inhibitor
applications.

Clinical Development Status: A first-in-human Phase I trial established a maximum tolerated dose
of 48 mg once daily for RAF265. While antitumor activity was observed in both BRAF mutant and

wild-type patients, the clinical development of RAF265 appears to have been limited, potentially due
to the efficacy of more selective BRAF inhibitors or its own toxicity profile [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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